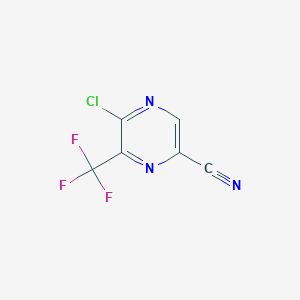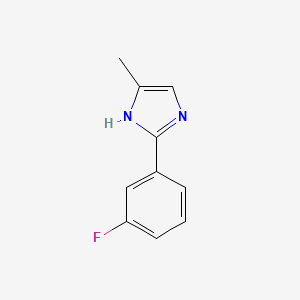
(3-(Trifluoromethyl)quinolin-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Trifluoromethyl)quinolin-8-yl)methanol is an organic compound that features a quinoline ring substituted with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction proceeds smoothly in 1-methyl-pyrrolidin-2-one, yielding the desired trifluoromethylated quinoline.
Industrial Production Methods
Industrial production methods for (3-(Trifluoromethyl)quinolin-8-yl)methanol are not extensively documented. the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common approach in the large-scale synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Trifluoromethyl)quinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding quinoline derivative with a methyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid or quinoline-8-aldehyde.
Reduction: 3-(Trifluoromethyl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-(Trifluoromethyl)quinolin-8-yl)methanol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an enzyme inhibitor and its antibacterial, antineoplastic, and antiviral activities.
Materials Science: It is used in the development of liquid crystals and cyanine dyes.
Agriculture: Fluorinated quinolines, including this compound, are investigated for their use as agrochemicals.
Wirkmechanismus
The mechanism of action of (3-(Trifluoromethyl)quinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s biological activity by increasing its lipophilicity and metabolic stability. The quinoline ring system allows the compound to interact with various enzymes and receptors, potentially inhibiting their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(Trifluoromethyl)quinolin-8-yl)boronic acid: This compound also features a trifluoromethyl group on the quinoline ring but has a boronic acid group instead of a hydroxymethyl group.
(8-(Trifluoromethyl)quinolin-6-yl)boronic acid: Similar structure with the trifluoromethyl group at a different position on the quinoline ring.
Uniqueness
(3-(Trifluoromethyl)quinolin-8-yl)methanol is unique due to the specific positioning of the trifluoromethyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C11H8F3NO |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)quinolin-8-yl]methanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-4-7-2-1-3-8(6-16)10(7)15-5-9/h1-5,16H,6H2 |
InChI-Schlüssel |
MWSKSJWPXYJXFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN=C2C(=C1)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)











![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)

